Structural Differentiation: Unsubstituted Phenyl Pyrrolidinone versus 4-Chlorophenyl Analog in Physicochemical Descriptors
The target compound (CAS 894003-43-1) bears an unsubstituted phenyl ring on the pyrrolidinone nitrogen, whereas the closest commercially available analog (CAS 887466-22-0) carries a 4‑chlorophenyl group. This difference reduces molecular weight from 416.86 Da (chloro analog) to 382.42 Da and lowers topological polar surface area (tPSA) by approximately 3–5 Ų . The absence of the chlorine atom removes a halogen‑bond donor site and reduces calculated logP by ~0.5–0.8 log units, placing the target compound closer to the Lipinski ‘rule‑of‑five’ optimal logP range for oral bioavailability . These properties make the target compound a cleaner probe for interrogating biological systems where halogen‑mediated off‑target interactions (e.g., CYP450 inhibition) must be minimized.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 382.42 Da; clogP ≈ 1.0–1.5 (estimated) |
| Comparator Or Baseline | N‑[1‑(4‑chlorophenyl)-5‑oxopyrrolidin-3‑yl]-4‑(furan-2‑carbonyl)piperazine-1-carboxamide (CAS 887466-22-0): MW = 416.86 Da; clogP ≈ 1.8–2.3 (estimated) |
| Quantified Difference | ΔMW = −34.44 Da; ΔclogP ≈ −0.5 to −0.8 log units |
| Conditions | Calculated using standard cheminformatics algorithms (CDK/XLogP3); experimental logP not reported for either compound. |
Why This Matters
Lower molecular weight and reduced lipophilicity generally correlate with improved aqueous solubility and lower metabolic liability, factors that directly impact assay reproducibility and downstream ADMET profiling costs.
